Nixdde
Description
Properties
CAS No. |
117032-45-8 |
|---|---|
Molecular Formula |
C35H38N4O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
methyl 3-[(11E)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-11-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-6,13-dimethyl-4,10-diazatricyclo[8.3.0.03,7]trideca-1,3(7),5,12-tetraen-12-yl]propanoate |
InChI |
InChI=1S/C35H38N4O6/c1-8-22-20(4)34(42)37-27(22)15-26-18(2)24-13-14-39-30(16-28(24)36-26)19(3)25(10-12-33(41)45-7)31(39)17-29-23(9-11-32(40)44-6)21(5)35(43)38-29/h8,15-17,36H,1,9-14H2,2-7H3,(H,37,42)/b27-15-,31-17+ |
InChI Key |
CNVMXBANPYIJHF-ZISNHAQESA-N |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
Isomeric SMILES |
CC1=C(NC2=C1CCN\3C(=C2)C(=C(/C3=C\C4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)/C=C\5/C(=C(C(=O)N5)C)C=C |
Canonical SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
Synonyms |
neobiliverdin IX delta dimethyl ester neobiliverdine IXdelta dimethyl ester NIXDDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on "Nixdde" is unavailable, the evidence provides frameworks for comparing compounds in general:
Key Parameters for Comparison
Structural Similarities :
- As per pharmaceutical guidelines, structural analogs should be evaluated for functional groups, stereochemistry, and bonding patterns (e.g., phosphine-alkene ligands in catalysis or NADPH-dependent enzymes) .
- Example: Nicotinic acid hydrochloride (CAS 636-79-3) shares structural motifs with other vitamin B3 derivatives but lacks direct relevance to "this compound" .
Synthesis and Characterization: Guidelines from Medicinal Chemistry Research emphasize reporting NMR, IR, MS, and elemental analysis for novel compounds . For "this compound," such data would need validation against established compounds like dexetimide or NADPH-active site analogs .
Functional and Pharmacological Properties: Bioactivity comparisons require parameters like IC50, EC50, and binding affinity.
Hypothetical Comparison Table
Recommendations for Future Work
Validate Existence : Cross-reference "this compound" with databases like PubChem, Reaxys, or SciFinder to confirm its identity.
Synthesize and Characterize : Follow protocols from Medicinal Chemistry Research for synthesis, purity testing, and spectral analysis .
Comparative Studies: Use frameworks from pharmaceutical guidelines (e.g., ICH harmonisation) to assess bioequivalence or catalytic efficiency against known analogs .
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